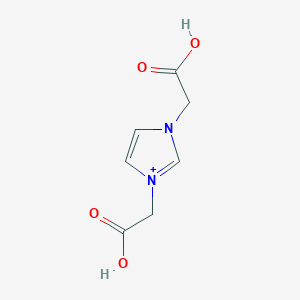
3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxyoctanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers) is a compound that belongs to the class of carnitine derivatives. Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids. The compound is characterized by the presence of a hydroxyl group on the octanoyl chain and the carnitine moiety, which is essential for the transport of fatty acids into the mitochondria for β-oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt typically involves the esterification of octanoic acid with ®-carnitine. The reaction is catalyzed by an acid or base, and the conditions are optimized to favor the formation of the desired product. The reaction can be carried out in various solvents, including methanol, ethanol, or water, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt involves large-scale esterification processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxyoctanoyl ®-Carnitine Inner Salt undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-oxooctanoyl ®-carnitine or octanoic acid derivatives.
Reduction: Formation of 3-hydroxyoctanoyl ®-carnitine alcohol.
Substitution: Formation of halogenated or aminated derivatives of 3-hydroxyoctanoyl ®-carnitine.
Aplicaciones Científicas De Investigación
3-Hydroxyoctanoyl ®-Carnitine Inner Salt has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.
Medicine: Explored for potential therapeutic applications in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of dietary supplements and functional foods aimed at enhancing fatty acid metabolism.
Mecanismo De Acción
The mechanism of action of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. The compound binds to fatty acids and facilitates their entry into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferases and mitochondrial transport proteins.
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-L-carnitine: Another carnitine derivative involved in fatty acid metabolism.
Propionyl-L-carnitine: Used for its potential benefits in cardiovascular health.
L-carnitine: The parent compound, essential for fatty acid transport and metabolism.
Uniqueness
3-Hydroxyoctanoyl ®-Carnitine Inner Salt is unique due to the presence of the hydroxyl group on the octanoyl chain, which imparts distinct chemical and biological properties. This modification enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
875668-60-3 |
|---|---|
Fórmula molecular |
C₁₅H₂₉NO₅ |
Peso molecular |
303.39 |
Sinónimos |
(2R)-3-Carboxy-2-[(3-hydroxy-1-oxooctyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
